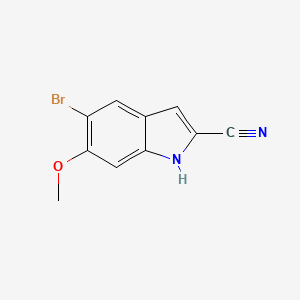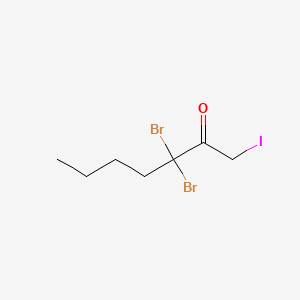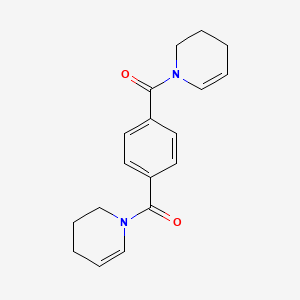
Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C18H20N2O2 . This compound is characterized by its unique structure, which includes two pyridine rings connected by a 1,4-phenylenedicarbonyl linker. It is a member of the pyridine family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, leading to the formation of 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative . Industrial production methods often involve catalytic reduction reactions employing milder reducing reagents such as boranes and silanes .
Análisis De Reacciones Químicas
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong inorganic reductants, boranes, and silanes . Major products formed from these reactions include N-H 1,4-dihydropyridine derivatives, which are important in medicinal chemistry and as reducing agents .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor to various heterocyclic compounds and as a ligand in coordination chemistry . Its derivatives have shown promising results in antibacterial, antiviral, and anticancer activities . In industry, it is used in the production of agrochemicals and as a solvent in various chemical processes .
Mecanismo De Acción
The mechanism of action of Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) involves its interaction with molecular targets and pathways in biological systems. It acts as a versatile ligand, forming complexes with various metal ions and influencing biochemical pathways . Its bioactivity is attributed to its ability to undergo nucleophilic and electrophilic substitution reactions, which are essential for its interaction with biological molecules .
Comparación Con Compuestos Similares
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be compared with other similar compounds such as Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) . While both compounds share a similar pyridine structure, the position of the phenylenedicarbonyl linker differentiates them. This structural difference can influence their chemical reactivity and biological activity. Other similar compounds include various substituted pyridines and dihydropyridines, which also exhibit diverse applications in chemistry and medicine .
Propiedades
Número CAS |
52881-77-3 |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
[4-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h3,5,7-11,13H,1-2,4,6,12,14H2 |
Clave InChI |
KVGHIVIGUCJBQI-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CN(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


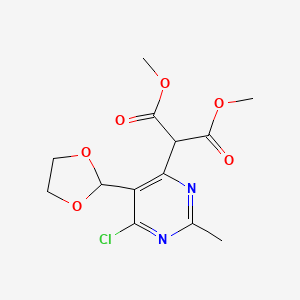
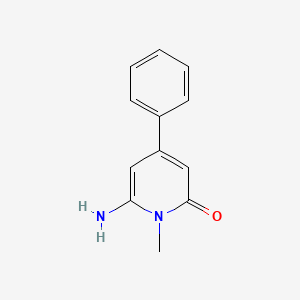
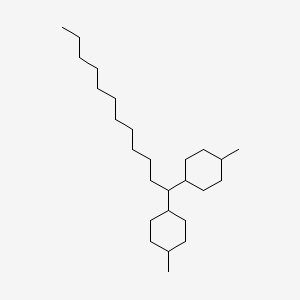
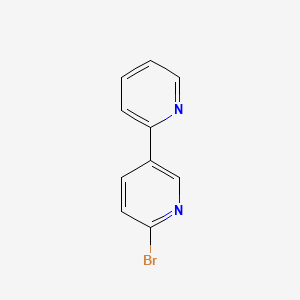
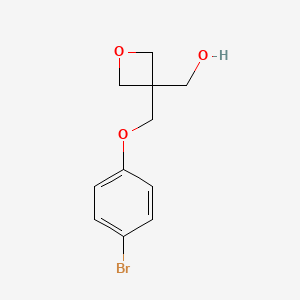
![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)
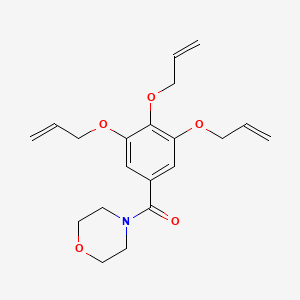
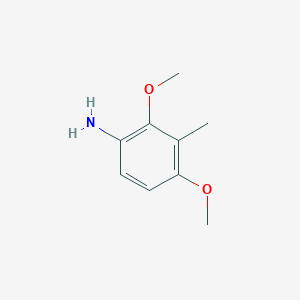
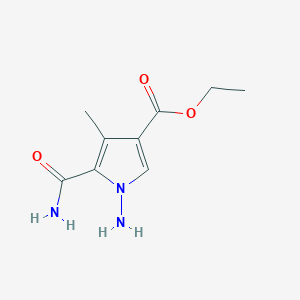
![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B13938372.png)
![2,7-Diazaspiro[4.4]nonane-3,8-dione](/img/structure/B13938374.png)
